9H-telluroxanthene
Overview
Description
9H-Telluroxanthene is an organotellurium compound with the molecular formula C13H10Te It is a derivative of xanthene, where the oxygen atom in the xanthene structure is replaced by a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-telluroxanthene typically involves the reaction of tellurium with xanthene derivatives. One common method is the reaction of xanthone with tellurium tetrachloride in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Telluroxanthene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxanthene oxides.
Reduction: Reduction reactions can convert telluroxanthene oxides back to the parent telluroxanthene.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield telluroxanthene oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
9H-Telluroxanthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.
Biology: Research is ongoing to explore its potential as an antioxidant and its interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-telluroxanthene involves its ability to interact with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating the formation of new compounds. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Xanthene: The parent compound, where the oxygen atom is not replaced.
Selenoxanthene: A similar compound where the oxygen atom is replaced by selenium.
Thioxanthene: Another derivative where the oxygen atom is replaced by sulfur.
Uniqueness: 9H-Telluroxanthene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its oxygen, sulfur, and selenium analogs
Properties
IUPAC Name |
9H-telluroxanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Te/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUAUHAQVBGGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2[Te]C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369231 | |
Record name | 9H-telluroxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-42-7 | |
Record name | 9H-telluroxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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